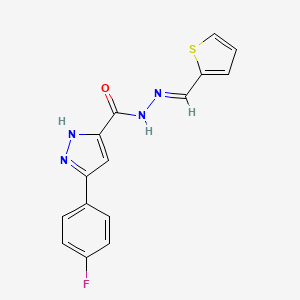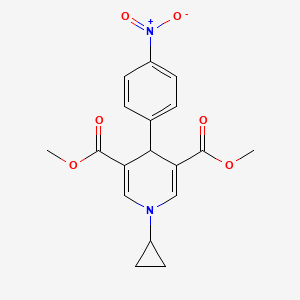![molecular formula C22H23N3O2S2 B11639682 N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzothieno[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a hexahydrobenzothieno ring fused with a pyrimidine ring, and a sulfanylacetamide group. The presence of a 4-methylphenyl group adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps:
- Formation of the Benzothieno[2,3-d]pyrimidine Core : This step typically involves the cyclization of appropriate precursors under controlled conditions.
- Introduction of the Prop-2-en-1-yl Group : This can be achieved through alkylation reactions using suitable alkylating agents.
- Attachment of the Sulfanylacetamide Group : This step involves the reaction of the intermediate with a sulfanylacetamide derivative under specific conditions.
- Final Coupling with 4-Methylphenyl Group : This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 4-methylphenyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
- Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Oxidation : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
- Substitution : Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Hydroxyl derivatives.
- Substitution : Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
- Industry : Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The benzothieno[2,3-d]pyrimidine core can interact with nucleic acids, potentially interfering with DNA replication or transcription. These interactions can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Ethyl acetoacetate : A simpler compound with a similar acetoacetate group.
- Acetylacetone : Another compound with a similar diketone structure.
- Diketene : Used in the synthesis of similar compounds.
Uniqueness: N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its complex structure, which combines multiple functional groups and rings
Eigenschaften
Molekularformel |
C22H23N3O2S2 |
|---|---|
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O2S2/c1-3-12-25-21(27)19-16-6-4-5-7-17(16)29-20(19)24-22(25)28-13-18(26)23-15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,23,26) |
InChI-Schlüssel |
KGEDVCGVFTXUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)

![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)

